2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound features a hydrazone linkage, which is a functional group known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3,4-dimethylphenylhydrazine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its hydrazone linkage makes it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
- 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and dimethyl groups provides a distinct electronic environment, potentially enhancing its interaction with biological targets and its stability under various conditions .
Properties
IUPAC Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(3,4-dimethylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-6-7-15(8-12(11)2)20-16(22)17(23)21-19-10-13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIZZHPYMJNHZ-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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